2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide
Description
2-(3'-(3,4-Difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide is a spirocyclic indole-thiazolidinone hybrid featuring a 3,4-difluorophenyl substituent on the thiazolidinone ring and a phenethyl acetamide side chain. This compound belongs to a class of nitrogen-containing heterocycles known for diverse biological activities, including anti-inflammatory, antimicrobial, and analgesic properties . The spiro architecture and fluorine substitutions are critical to its physicochemical and pharmacological profile.
Properties
IUPAC Name |
2-[3-(3,4-difluorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21F2N3O3S/c27-20-11-10-18(14-21(20)28)31-24(33)16-35-26(31)19-8-4-5-9-22(19)30(25(26)34)15-23(32)29-13-12-17-6-2-1-3-7-17/h1-11,14H,12-13,15-16H2,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFVHPKZHHJRFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CC=CC=C4)C5=CC(=C(C=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the thiazolidinone class, which is known for a variety of biological effects including anti-cancer and anti-viral properties. Its intricate spirocyclic structure combines elements of indoline and thiazolidine, enhancing its pharmacological profile.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 493.5 g/mol. The presence of fluorine atoms in the phenyl rings is significant as it enhances lipophilicity, which is often correlated with increased biological activity. The structural characteristics can be summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 493.5 g/mol |
| Structure | Spirocyclic with thiazolidine and indoline moieties |
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The spirocyclic structure allows for unique conformational flexibility, which may facilitate binding to specific protein targets involved in disease pathways. Preliminary studies suggest that it may inhibit certain enzymes or receptors that are critical in cancer progression or viral replication.
Anti-Cancer Properties
Research indicates that compounds similar to This compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies using the MTT assay have shown that derivatives within this class can significantly reduce cell viability in human cervical (HeLa) and lung (A549) carcinoma cells at concentrations ranging from 1 to 25 µM .
Anti-Viral Activity
Thiazolidinone derivatives are also known for their anti-viral properties. While specific data on this compound's anti-viral efficacy is limited, the structural similarities with known anti-viral agents suggest potential activity against viral pathogens. Further investigation into its mechanism could reveal insights into how it disrupts viral replication cycles.
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of several thiazolidinone derivatives on HeLa and A549 cells. Compounds were tested at varying concentrations (1, 5, and 25 µM), revealing that some derivatives led to statistically significant reductions in cell viability compared to controls .
- Structure-Activity Relationship (SAR) : Research on related compounds has highlighted the importance of specific functional groups in modulating biological activity. For example, fluorination at certain positions has been shown to enhance selectivity towards histone deacetylases (HDACs), suggesting that similar modifications could be beneficial for enhancing the efficacy of This compound .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Structural Modifications
The target compound shares a spiro[indoline-3,2'-thiazolidin]-2,4'-dione core with several analogs but differs in substituent patterns (Table 1).
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Fluorine vs.
- Spiro vs. Linear Systems : The spiro architecture in the target compound introduces conformational rigidity, which may improve target binding specificity compared to linear thiazole-acetamide derivatives .
Anti-inflammatory and Analgesic Potential
- Spiro-Indoline-Thiazolidinones: Analogs with benzothiazole-thiazolidinone hybrids (e.g., compounds 5d and 5e in ) demonstrated potent anti-inflammatory and analgesic activities.
- Fluorine Impact: Fluorinated aromatic rings (as in the target and ) are associated with increased bioavailability and resistance to oxidative metabolism, which could prolong therapeutic effects compared to non-fluorinated derivatives .
Antimicrobial Activity
- Spiro-Indoline Derivatives: Compounds like 3'-(4-acetate phenyl)-6-pyridin-2-yl-spiro[indole-3,5-thiazolo[4,5-c]isoxazol]-2(1H)-ones exhibited notable antimicrobial activity . The target’s 3,4-difluorophenyl group may enhance bacterial membrane penetration due to increased hydrophobicity.
Physicochemical Properties
Molecular Weight and Solubility
- The target compound’s molecular weight (~500–550 g/mol, estimated) places it within the "drug-like" range but may reduce aqueous solubility compared to smaller analogs like the dichlorophenyl-thiazole acetamide (303 g/mol) .
- The phenethyl side chain could improve lipid solubility, favoring passive diffusion across biological membranes.
Hydrogen Bonding and Crystal Packing
- Similar to the dichlorophenyl-thiazole acetamide , the target’s acetamide moiety may participate in N–H···N hydrogen bonding, influencing crystal packing and stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
